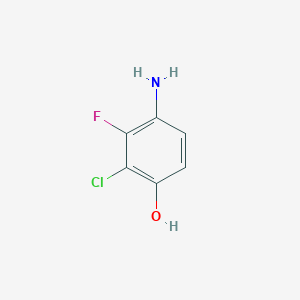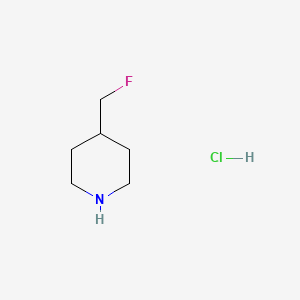![molecular formula C13H16BrNO4 B1290095 (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 1159503-14-6](/img/structure/B1290095.png)
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H16BrNO4 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (2-bromophenyl) group and the amino group is protected by a tert-butoxycarbonyl (Boc) group
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated phenylacetic acid is then reacted with tert-butoxycarbonyl-protected amine (Boc-NH2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylacetic acid are brominated using bromine and a suitable catalyst.
Large-Scale Amination: The brominated intermediate is then coupled with Boc-protected amine using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents such as tetrahydrofuran or toluene.
Major Products Formed
Substitution Products: Various substituted phenylacetic acid derivatives.
Deprotected Product: (2-Bromophenyl)aminoacetic acid.
Coupled Products:
Scientific Research Applications
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a chlorine atom instead of bromine.
(2-Fluorophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with a fluorine atom instead of bromine.
(2-Iodophenyl)[(tert-butoxycarbonyl)amino]acetic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAGWHKTRALRLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
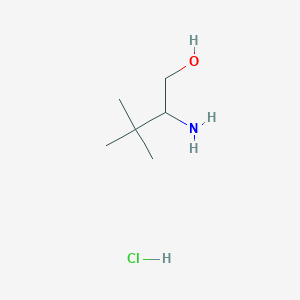
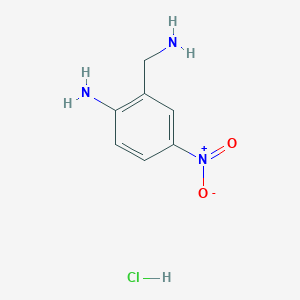
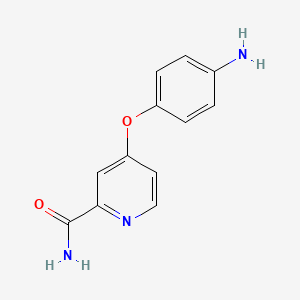
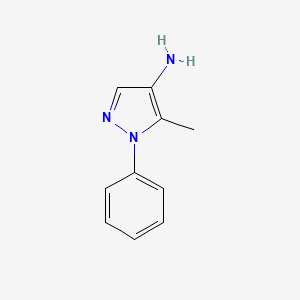
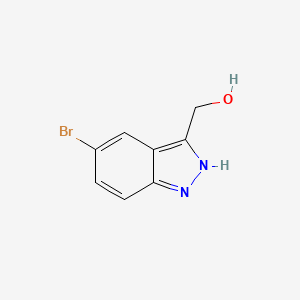
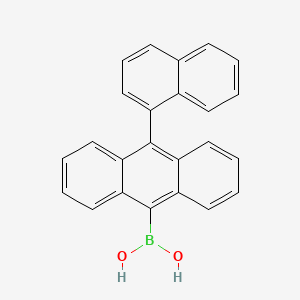

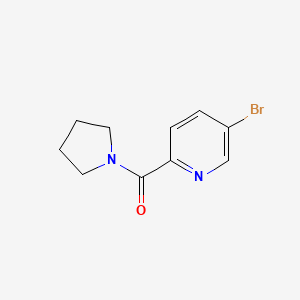

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

